molecular formula C24H21NO2 B11581967 [1-(3-phenoxypropyl)-1H-indol-3-yl](phenyl)methanone

[1-(3-phenoxypropyl)-1H-indol-3-yl](phenyl)methanone

Cat. No.: B11581967
M. Wt: 355.4 g/mol
InChI Key: HSZFDWMTCHKFMK-UHFFFAOYSA-N
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Description

3-BENZOYL-1-(3-PHENOXYPROPYL)-1H-INDOLE is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a benzoyl group and a phenoxypropyl group attached to the indole core, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZOYL-1-(3-PHENOXYPROPYL)-1H-INDOLE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Core: Starting from an appropriate precursor such as an aniline derivative, the indole core can be synthesized through Fischer indole synthesis or other methods.

    Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Phenoxypropyl Group: This step may involve nucleophilic substitution reactions where a phenoxypropyl halide reacts with the indole derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the benzoyl group.

    Reduction: Reduction reactions could target the carbonyl group in the benzoyl moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

3-BENZOYL-1-(3-PHENOXYPROPYL)-1H-INDOLE may have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways involving indole derivatives.

    Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in materials science or as intermediates in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-BENZOYL-1-(3-PHENOXYPROPYL)-1H-INDOLE would depend on its specific biological or chemical context. Generally, indole derivatives can interact with various molecular targets, including enzymes, receptors, and DNA. The presence of the benzoyl and phenoxypropyl groups may influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Benzoylindole: Lacks the phenoxypropyl group, which may result in different chemical and biological properties.

    1-Phenoxypropylindole: Lacks the benzoyl group, potentially altering its reactivity and applications.

    Other Indole Derivatives: Compounds like tryptophan, serotonin, and indomethacin, which have different substituents on the indole core.

Uniqueness

3-BENZOYL-1-(3-PHENOXYPROPYL)-1H-INDOLE is unique due to the combination of the benzoyl and phenoxypropyl groups, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C24H21NO2

Molecular Weight

355.4 g/mol

IUPAC Name

[1-(3-phenoxypropyl)indol-3-yl]-phenylmethanone

InChI

InChI=1S/C24H21NO2/c26-24(19-10-3-1-4-11-19)22-18-25(23-15-8-7-14-21(22)23)16-9-17-27-20-12-5-2-6-13-20/h1-8,10-15,18H,9,16-17H2

InChI Key

HSZFDWMTCHKFMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CCCOC4=CC=CC=C4

Origin of Product

United States

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